Preclathridine A
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-15-6-9(14-12(15)13)4-8-2-3-10-11(5-8)17-7-16-10/h2-3,5-6H,4,7H2,1H3,(H2,13,14) |
InChI Key |
JRABMMXJICHILK-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1N)CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CN1C=C(N=C1N)CC2=CC3=C(C=C2)OCO3 |
Synonyms |
preclathridine A |
Origin of Product |
United States |
Isolation and Initial Characterization of Preclathridine a
The discovery of Preclathridine A is rooted in the exploration of marine biodiversity for novel bioactive molecules.
Source Organisms and Geographical Distribution
This compound is a natural product associated with the calcareous marine sponge Pericharax heteroraphis. This sponge species has a wide geographical distribution, having been identified in various marine environments.
Specimens of Pericharax heteroraphis have been collected from the Wallis Island lagoon in the South Pacific Ocean. hmdb.ca Its presence is also documented in the Great Barrier Reef and the broader southwest Pacific region. nih.govbhu.ac.in Further studies have confirmed its distribution in the South China Sea and the Indo-Pacific Seas. hmdb.ca The World Porifera Database also notes its occurrence in New Caledonia and off the coasts of India and North Western Australia. bhu.ac.inrsc.org This widespread distribution highlights the sponge's adaptability to different marine ecosystems.
Chromatographic Separation Techniques
The isolation of this compound from the crude extract of Pericharax heteroraphis involves a series of chromatographic techniques designed to separate and purify the compound from a complex mixture of metabolites. hmdb.ca While a specific detailed protocol for this compound is not extensively documented in the literature, the process typically follows established methods for the purification of marine natural products. researchgate.net
Initially, a process known as chemical fractionation is employed to separate the components of the sponge extract based on their polarity. hmdb.ca This is often followed by column chromatography, a fundamental technique where the extract is passed through a solid stationary phase, such as silica (B1680970) gel. researchgate.net Different compounds travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. researchgate.net
For finer purification, High-Performance Liquid Chromatography (HPLC) is commonly used. This technique utilizes high pressure to pass the solvent through a column packed with a stationary phase, providing high resolution and enabling the isolation of pure compounds. researchgate.net Thin-Layer Chromatography (TLC) may also be used as a rapid and cost-effective method to monitor the progress of the purification and to identify fractions containing the desired compound. researchgate.net
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Following isolation, the precise molecular structure of this compound was determined using a combination of advanced spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectroscopy were essential in piecing together its atomic framework. The structure of the synthetically produced this compound was confirmed by comparing its NMR spectral data with that of the natural product.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton. While the specific chemical shift data for this compound are not publicly available, the table below illustrates the typical format for such data.
Interactive Data Table: Illustrative ¹H and ¹³C NMR Data
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Data Not Available | Data Not Available | Data Not Available |
Note: Specific experimental NMR data for this compound is not available in the cited sources. This table is a template showing how such data is typically presented.
Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS), specifically using Electrospray Ionization (ESI), was employed to accurately determine the molecular weight and confirm the molecular formula of this compound. HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with high precision.
This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The confirmation of the molecular formula provides a crucial piece of evidence that, when combined with NMR data, allows for the complete elucidation of the compound's structure.
Interactive Data Table: Illustrative HR-ESIMS Data
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | Data Not Available | Data Not Available | Data Not Available |
Note: Specific experimental HR-ESIMS data for this compound is not available in the cited sources. This table is a template showing how such data is typically presented.
Biosynthetic Investigations of Preclathridine a
Proposed Biosynthetic Pathways
The proposed biosynthesis of Preclathridine A likely involves the assembly of a substituted 2-aminoimidazole core. While direct evidence from precursor incorporation studies in the source organism is scarce, synthetic chemists have designed routes that may mimic the natural pathway.
There is a lack of published in vivo studies identifying the specific precursors and their incorporation into the this compound molecule within the marine sponge. However, based on the structure of this compound and related alkaloids, it is hypothesized that the biosynthetic pathway originates from simple amino acids and other primary metabolites. The 2-aminoimidazole ring is a common motif in this class of alkaloids. researchgate.net
Specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized. The proposed enzymatic transformations are therefore speculative and based on known biochemical reactions. It is plausible that a series of enzymatic reactions, including condensations, cyclizations, and functional group interconversions, are involved. nih.govnih.gov
Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis
Several total and chemoenzymatic syntheses of this compound have been developed, some of which are inspired by hypothetical biosynthetic pathways. These synthetic strategies provide a blueprint for how this natural product could be constructed from simpler building blocks.
One prominent approach involves the construction of the substituted imidazole (B134444) ring followed by the introduction of the amino group at the C2 position. A key strategy utilizes a palladium-catalyzed carboamination reaction of N-propargyl guanidines with aryl triflates to form the 2-aminoimidazole core. nih.gov This method allows for the efficient formation of both a carbon-nitrogen and a carbon-carbon bond in a single step. nih.gov
Another synthetic route relies on the site-specific functionalization of a pre-formed imidazole ring. nih.govresearchgate.netuni.lu This strategy often begins with a di-iodinated imidazole derivative, which allows for selective introduction of substituents at the C4 and C5 positions via halogen-metal exchange reactions. nih.govuni.lu The amino group at C2 is typically installed in a later step. For instance, a synthesis of this compound involved the lithiation of the C2 position followed by trapping with tosyl azide (B81097) to introduce the amino functionality after catalytic hydrogenation. nih.govuni.lu
The following table summarizes the key compounds involved in a representative chemoenzymatic synthesis of this compound. nih.gov
| Compound Name | Structure | Role in Synthesis |
| 4,5-diiodo-1-methylimidazole | Starting material | |
| p-Anisaldehyde | Source of the p-methoxybenzyl group | |
| Triethylsilane (Et3SiH) | Reducing agent | |
| Trifluoroacetic acid (TFA) | Acid catalyst | |
| n-Butyllithium (n-BuLi) | Lithiating agent for C2 amination | |
| Tosyl azide (TsN3) | Azide source for amination | |
| Palladium on carbon (Pd-C) | Catalyst for hydrogenation | |
| This compound | Final Product |
This chemoenzymatic approach, while not a direct replication of the natural biosynthetic pathway, provides a plausible model for the construction of the this compound scaffold and highlights the potential for using biomimetic strategies in the synthesis of complex natural products. nih.govuni.lu The development of such synthetic routes is crucial for providing access to these molecules for further biological evaluation. umich.edu
Total Synthesis of Preclathridine a and Analogues
Development of Synthetic Methodologies
A crucial step in the synthesis of Preclathridine A is the construction of the substituted 2-aminoimidazole core. Chemists have devised several methods to achieve this, reflecting different philosophies in synthetic design.
De novo synthesis involves building the imidazole (B134444) ring from non-cyclic starting materials. Classical methods for imidazole synthesis often rely on condensation reactions. researchgate.net For instance, the reaction of a dicarbonyl compound with an aldehyde and ammonia (B1221849) can form the imidazole core. baranlab.org Another approach involves the cyclization of guanidines with halocarbonyl or dicarbonyl compounds. baranlab.org While these methods are fundamental in heterocyclic chemistry, they can sometimes lack the regiocontrol necessary for complex, polysubstituted targets like this compound without extensive use of protecting groups or modification of starting materials. More recent developments have focused on metal-mediated cycloguanylation reactions and visible-light-induced photocatalytic aerobic oxidation followed by [3+2] cycloaddition to create the imidazole ring system from simple precursors. researchgate.netchemistryviews.org These newer methods aim to provide more direct and efficient routes to functionalized imidazoles.
A more common and targeted approach for this compound involves the elaboration of a pre-formed imidazole ring. researchgate.net This strategy offers the advantage of regioselective functionalization by exploiting the inherent reactivity of different positions on the imidazole core. A notable example is the total synthesis reported by the Lovely research group, which utilizes polyhalogenated imidazoles as versatile starting materials. researchgate.netnih.gov
The synthesis commences with 4,5-diiodo-1-methylimidazole, a readily prepared or commercially available compound. nih.gov This starting material allows for site-selective functionalization at the C2, C4, and C5 positions. researchgate.net The key step for introducing the C2-amino group occurs late in the synthesis. It involves a two-step sequence starting with the metallation of the C2 position using n-butyllithium (n-BuLi), followed by trapping the resulting organolithium species with tosyl azide (B81097) (TsN₃). researchgate.netnih.gov The intermediate 2-azidoimidazole is then reduced, typically via catalytic hydrogenation with palladium on carbon (Pd-C), to yield the desired 2-amino group, thus completing the synthesis of this compound. nih.gov This late-stage introduction of the amino group is a practical advantage of this synthetic route. researchgate.net
| Intermediate | Description | Reagents for Transformation | Reference |
| 4,5-diiodo-1-methylimidazole | Starting material for the synthesis. | N/A | nih.gov |
| 1-methyl-4-iodoimidazole | Intermediate formed after selective deiodination at C5. | Ethylmagnesium bromide, H₂O | nih.gov |
| 1-methyl-4-(3,4-methylenedioxybenzyl)-5-iodoimidazole | Intermediate after installation of the benzyl (B1604629) side chain. | Ethylmagnesium bromide, Piperonal | nih.gov |
| 1-methyl-4-(3,4-methylenedioxybenzyl)imidazole | The imidazole core prior to amination. | Et₃SiH, TFA, CH₂Cl₂ | nih.gov |
| 2-azido-1-methyl-4-(3,4-methylenedioxybenzyl)imidazole | The direct precursor to the 2-amino group. | n-BuLi, TsN₃ | nih.gov |
| This compound | The final natural product. | H₂, Pd-C | nih.gov |
Stereoselectivity, the preferential formation of one stereoisomer, and regioselectivity, the preferential reaction at one site over another, are critical concepts in ensuring the efficiency of a total synthesis. quora.comdurgapurgovtcollege.ac.in In the context of this compound synthesis, which is achiral, regioselectivity is the more pertinent concern.
The synthetic strategies employed demonstrate excellent regiocontrol. In the elaboration of pre-existing scaffolds, the directed metallation of the imidazole ring is a key regioselective transformation. The choice of organometallic reagent (e.g., Grignard reagents vs. n-BuLi) allows for predictable functionalization at specific carbon atoms of the imidazole ring. researchgate.net For example, using ethylmagnesium bromide allows for metallation at the C4 position of 1-methyl-5-iodoimidazole to install the benzyl substituent, while the more reactive n-BuLi is required for the less acidic C2 position. nih.gov This differential reactivity provides a powerful tool for the controlled, stepwise construction of the target molecule. researchgate.net
Strategies for 2-Aminoimidazole Moiety Construction
Expedient and Divergent Synthetic Routes
Modern synthetic chemistry emphasizes not only reaching the target molecule but also doing so in a concise and flexible manner. An expedient route minimizes the number of synthetic steps, while a divergent route allows for the creation of multiple analogues from a common intermediate, which is invaluable for structure-activity relationship studies. umich.edu
A highly efficient and divergent synthesis of this compound has been developed by the Wolfe research group, centered on a palladium-catalyzed alkyne carboamination reaction. nih.govacs.org This powerful method constructs the 2-aminoimidazole ring and installs a key carbon-carbon bond in a single step. nih.govacs.org
The reaction involves the coupling of an N-propargyl guanidine (B92328) with an aryl triflate in the presence of a palladium catalyst. nih.gov This annulation process forms both a new carbon-nitrogen bond and a new carbon-carbon bond, rapidly assembling the core structure of the natural product. acs.org A significant advantage of this methodology is its divergent nature; by simply changing the aryl triflate coupling partner, a variety of analogues with different substituents at the 4-position of the imidazole ring can be synthesized from a single, common N-propargyl guanidine intermediate. umich.eduacs.org This was demonstrated by the synthesis of this compound, Preclathridine B, and Dorimidazole B from a shared precursor. nih.govacs.org The reaction proceeds in good yields and facilitates the late-stage diversification of the molecular scaffold. acs.org
| Parameter | Condition | Reference |
| Substrates | N-propargyl guanidine, Aryl triflate | nih.govacs.org |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | acs.org |
| Ligand | RuPhos | acs.org |
| Base | LiOtBu (Lithium tert-butoxide) | acs.org |
| Solvent | PhCF₃ (Trifluorotoluene) | acs.org |
| Temperature | 100 °C | acs.org |
This palladium-catalyzed approach represents a significant advancement, providing a rapid and flexible entry into the Preclathridine class of marine alkaloids. nih.gov
Halogen-Metal Exchange-Mediated Synthesis
The halogen-metal exchange reaction is a key transformation in the total synthesis of this compound, enabling the introduction of the crucial benzyl side chain. nih.govresearchgate.net This method relies on the reaction of a halo-substituted imidazole with an organometallic reagent, typically a Grignard reagent or an organolithium species, to generate a transient imidazole-metal species. This species then reacts with an electrophile to form a new carbon-carbon bond.
In the synthesis of this compound, a common strategy commences with a 4,5-diiodo-1-methylimidazole. nih.govresearchgate.net The first step involves a selective halogen-metal exchange at the C5 position using ethylmagnesium bromide (EtMgBr). Quenching this with water or another simple electrophile can yield a 4-iodo-1-methylimidazole intermediate. nih.govlookchem.com Subsequently, a second halogen-metal exchange at the C4 position of this intermediate, again using EtMgBr, followed by the addition of an appropriate benzaldehyde (B42025) (such as piperonal), installs the benzyl group after reduction of the resulting alcohol. nih.govmdpi.com
The efficiency of this process is highlighted by the chemoselective nature of the Grignard reagent, which preferentially reacts at the halogenated positions over the more acidic C2-proton. nih.gov This allows for the late-stage introduction of the amino group at the C2 position.
A representative reaction sequence for the halogen-metal exchange-mediated synthesis of the this compound core is as follows:
Selective C5-Debromination/Deiodination: Treatment of a 1-substituted-4,5-dihaloimidazole with one equivalent of a Grignard reagent followed by an aqueous workup to yield the corresponding 4-haloimidazole.
C4-Functionalization: The resulting 4-haloimidazole undergoes a second halogen-metal exchange with a Grignard reagent, and the subsequent reaction with a benzaldehyde introduces the benzylic substituent.
Reduction: The benzylic alcohol is then reduced to the corresponding methylene (B1212753) group.
C2-Amination: Finally, the C2 position is metallated using n-BuLi and trapped with an electrophilic nitrogen source, such as tosyl azide (TsN₃), to introduce the amino group precursor. nih.govresearchgate.net
This robust strategy has been successfully applied not only to the total synthesis of this compound but also to a variety of related 2-aminoimidazole marine alkaloids. nih.govnih.gov
Synthesis of Structurally Related Analogues for Research Purposes
The synthetic strategies developed for this compound are flexible and have been adapted to produce a range of structurally related analogues for further research, including for the evaluation of their biological activities. nih.govrsc.org These analogues often feature variations in the substitution pattern on the imidazole core and the nature of the benzylic moieties.
One of the most closely related analogues is Clathridine A . The synthesis of Clathridine A can be achieved from this compound by the introduction of a methylparabanic acid fragment to the 2-amino group. nih.govresearchgate.netmdpi.comresearchgate.net
Another important class of related compounds are the Naamidines , such as Naamidine G . The synthesis of Naamidine G follows a similar pathway to that of this compound, utilizing sequential halogen-metal exchange reactions on a dihaloimidazole precursor to install the required benzyl and substituted benzyl groups at the C4 and C5 positions. nih.govnih.gov The final steps involve the introduction of the 2-amino group and subsequent reaction with an activated parabanic acid derivative. nih.gov
The table below summarizes some of the key analogues of this compound that have been synthesized for research purposes, highlighting the variations in their structures.
| Compound | R¹ | R² | R³ | R⁴ |
| This compound | CH₃ | H | Piperonyl | NH₂ |
| Clathridine A | CH₃ | H | Piperonyl | N-Methylparabanoyl |
| Naamidine G | CH₃ | Benzyl | p-Methoxybenzyl | N-Methylparabanoyl |
| Isonaamine C | Benzyl | H | 3,4-Dimethoxybenzyl | NH₂ |
| Isonaamidine E | Benzyl | H | 3,4-Dimethoxybenzyl | N-Methylparabanoyl |
The synthesis of these and other analogues is crucial for establishing structure-activity relationships (SAR) and for identifying new lead compounds with potential therapeutic applications. nih.gov
Chemical Modification and Derivatization Strategies for Preclathridine a
Design and Synthesis of Preclathridine A Derivatives
The generation of this compound derivatives is intrinsically linked to its total synthesis, where modifications to the synthetic route allow for the introduction of diverse structural motifs. Several synthetic strategies have been developed that are amenable to the creation of a library of analogs.
One prominent approach involves a palladium-catalyzed alkyne carboamination reaction. nih.govresearchgate.net This methodology facilitates the rapid construction of the 2-aminoimidazole core by reacting N-propargyl guanidines with various aryl triflates. nih.govresearchgate.net A key advantage of this strategy is that the aryl group, a point of diversity, is installed during the ring-closing step, allowing for the synthesis of different derivatives from a common intermediate. nih.gov For instance, by coupling a protected N-propargyl guanidine (B92328) with different aryl triflates, a range of 4-aryl-substituted 2-aminoimidazole precursors can be generated, which are then deprotected to yield the final this compound analogs. nih.gov The versatility of this method is demonstrated by the successful synthesis of this compound, Preclathridine B, and Dorimidazole B from a single, advanced intermediate. nih.govresearchgate.net
Another powerful strategy for synthesizing this compound and its derivatives starts from a polysubstituted imidazole (B134444) core, specifically 4,5-diiodo-1-methylimidazole. researchgate.netmdpi.com This method relies on site-specific metalation reactions to introduce substituents at desired positions. mdpi.com For example, a benzyl (B1604629) group can be introduced at the C4 or C5 position through a halogen-metal exchange followed by reaction with a benzyl halide. The 2-amino group, a defining feature of this compound, is typically installed late in the synthesis via a C2-metalation and subsequent trapping with an aminating agent like tosyl azide (B81097), followed by reduction. researchgate.net This stepwise functionalization of the imidazole ring provides a flexible platform for creating a variety of derivatives by simply changing the electrophiles used at each step.
A microwave-assisted synthesis has also been reported as an efficient method for producing 2-aminoimidazole marine alkaloids, including this compound. rsc.org This approach involves the reaction of α-bromocarbonyl compounds with substituted 2-aminopyrimidines, followed by a ring-cleavage step to yield the desired 1,4-disubstituted 2-aminoimidazoles. rsc.orgresearchgate.net Demethylation of a methoxy-substituted precursor using boron tribromide (BBr3) successfully yielded this compound. rsc.org
Table 1: Synthetic Strategies for this compound and its Derivatives
| Strategy | Key Reaction | Point of Diversification | Example Derivatives | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Carboamination | Pd-catalyzed reaction of N-propargyl guanidines and aryl triflates | Aryl triflate | This compound, Preclathridine B, Dorimidazole B | nih.gov, researchgate.net |
| Site-Specific Metalation | Halogen-metal exchange on diiodoimidazole | Electrophiles for C4/C5 and C2 substitution | This compound, Clathridine A | mdpi.com, researchgate.net |
| Microwave-Assisted Synthesis | Reaction of α-bromocarbonyls and 2-aminopyrimidines | α-bromocarbonyl and pyrimidine (B1678525) substituents | This compound, Isonaamine A | rsc.org |
Functional Group Interconversions for Structural Diversification
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another to access a wider range of molecular structures. greyhoundchrom.com In the context of this compound synthesis, several FGI steps are crucial for building the target molecule and provide opportunities for diversification.
A key FGI is the introduction of the C2-amino group. In a common synthetic route, this is achieved through a two-step sequence starting from a C2-unsubstituted imidazole. researchgate.net The imidazole is first metalated at the C2 position, and the resulting organometallic intermediate is reacted with tosyl azide (TsN₃) to form a 2-azido derivative. researchgate.net This azido (B1232118) group is then reduced, typically through catalytic hydrogenation, to afford the primary amine of this compound. researchgate.net This azide-to-amine conversion is a classic example of FGI and is critical for the synthesis of the natural product.
Another important FGI is the conversion of iodo-substituents on the imidazole ring to carbon-based functionalities. The synthesis starting from 4,5-diiodo-1-methylimidazole utilizes a halogen-metal exchange (an FGI from an aryl iodide to an aryl lithium or magnesium species) to activate the C4 position for subsequent reaction with an electrophile like piperonal. spectroscopyonline.com This transformation is fundamental to installing the characteristic benzyl side chain of this compound.
Furthermore, the synthesis of this compound can be a stepping stone for the creation of other related alkaloids. For example, this compound can be converted to Clathridine A through a condensation reaction with a derivative of parabanic acid. researchgate.netspectroscopyonline.com This transformation involves the conversion of the primary amino group of this compound into the more complex imide structure found in Clathridine A, showcasing a direct FGI on the natural product scaffold itself.
Table 2: Key Functional Group Interconversions in this compound Chemistry
| Initial Functional Group | Final Functional Group | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| C2-H | C2-NH₂ | 1. n-BuLi, 2. TsN₃, 3. H₂, Pd/C | Installation of the key 2-amino group | researchgate.net |
| C4-Iodo | C4-Benzyl | 1. EtMgBr, 2. Piperonal, 3. Reduction | Installation of the benzyl side chain | spectroscopyonline.com |
| C2-NH₂ (in this compound) | C2-N-imide (in Clathridine A) | Silylated methyl parabanic acid derivative | Synthesis of related alkaloids | researchgate.net |
Late-Stage Derivatization Methodologies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in their synthesis, enabling the rapid generation of diverse analogs for biological screening. nih.govnih.gov The synthetic routes developed for this compound are particularly well-suited for LSF.
The palladium-catalyzed carboamination strategy is a prime example of a method that facilitates late-stage derivatization. nih.govresearchgate.net By generating the C-C bond of the 4-arylmethyl group during the final ring-closing step, this method allows for the incorporation of a wide variety of aromatic and heteroaromatic groups at a very late stage. nih.gov This is highly advantageous compared to synthetic routes that require the aryl group to be present from the beginning, as it allows for the creation of a diverse library of analogs from a single, common precursor. nih.govresearchgate.net
Similarly, the synthetic approach using a dihaloimidazole scaffold allows for sequential and site-selective functionalization, which can be considered a form of LSF. mdpi.comresearchgate.net The ability to selectively introduce different groups at the C4, C5, and C2 positions of the imidazole core provides a modular approach to building diversity. The introduction of the 2-amino group via C2-lithiation and trapping is a late-stage step that finalizes the this compound scaffold. researchgate.net
Bioinspired diversification approaches also represent a form of late-stage functionalization. researchgate.netddtjournal.com These strategies aim to mimic the proposed biosynthetic pathways of natural products to generate a range of related structures from a common, biosynthetically-inspired intermediate. researchgate.netddtjournal.com While not yet explicitly detailed for this compound, such an approach could involve enzymatic or chemo-enzymatic modifications of the this compound core to generate oxidized or rearranged derivatives, further expanding the accessible chemical space.
Derivatization for Enhanced Analytical Profiling
The sensitive and accurate detection of this compound in complex biological or environmental matrices is crucial for pharmacokinetic studies, metabolomics, and natural product discovery. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, but the detection of certain molecules can be challenging due to poor ionization efficiency or chromatographic retention. nih.govnih.gov Chemical derivatization can significantly enhance the analytical profiling of compounds like this compound by improving these properties. nih.govnih.gov
This compound possesses a primary amino group, which is a common target for derivatization. nih.gov Reagents that introduce a permanently charged moiety or a group with high proton affinity can dramatically increase the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.gov
Common derivatization strategies for amino groups that could be applied to this compound include:
Dansylation: Reaction with dansyl chloride introduces the highly fluorescent and easily ionizable dimethylaminonaphthalene sulfonyl group. This not only enhances MS detection but also allows for fluorescence detection. nih.gov
Acylation: Reagents like N-hydroxysuccinimide (NHS) esters can be used to attach various tags. nih.gov For example, using an NHS ester that contains a quaternary ammonium (B1175870) group would introduce a permanent positive charge, ensuring strong signal in positive-ion ESI-MS. nih.gov
Reaction with isothiocyanates: Reagents like phenyl isothiocyanate (Edman's reagent) or fluorescein (B123965) isothiocyanate (FITC) react with primary amines to form stable thiourea (B124793) derivatives that can improve chromatographic properties and detectability.
The goal of such derivatization is to produce a derivative that gives a characteristic and intense product ion upon collision-induced dissociation (CID) in MS/MS analysis. nih.gov This allows for highly selective and sensitive detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. mdpi.comnih.gov For example, a derivatizing agent could be chosen that, upon fragmentation, consistently yields a specific, charged fragment, regardless of the original molecule it was attached to. This allows for "precursor ion scanning" or "neutral loss scanning" experiments to screen for all compounds in a mixture that have been derivatized. nih.gov While specific derivatization protocols for this compound have not been published, the wealth of methods available for amino-containing compounds provides a clear roadmap for enhancing its analytical detection. nih.govmdpi.comnih.gov
Table 3: Potential Derivatization Reagents for Enhanced Analytical Profiling of this compound
| Reagent Class | Example Reagent | Functional Group Targeted | Principle of Enhancement | Reference |
|---|---|---|---|---|
| Sulfonyl Chlorides | Dansyl chloride | Primary amine | Introduces fluorescent and easily ionizable group | nih.gov |
| NHS Esters | (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Primary amine | Introduces a permanent positive charge (phosphonium ion) | |
| Isothiocyanates | Phenyl isothiocyanate (PITC) | Primary amine | Improves chromatographic behavior and provides a specific tag | N/A |
| Chloroformates | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary amine | Adds a bulky, UV-active, and fluorescent protecting group | mdpi.com |
Biological Activities and Mechanistic Investigations of Preclathridine a
Molecular Target Identification and Validation Studies
The exploration of a compound's interaction with specific molecular targets is a cornerstone of modern drug development. However, for Preclathridine A, such studies remain absent from the public scientific record.
Human β-Secretase (BACE1) Inhibition Research
There is no available research to indicate that this compound has been investigated as a potential inhibitor of human β-secretase (BACE1), an enzyme implicated in Alzheimer's disease.
Epidermal Growth Factor Receptor (EGFR) Inhibition Studies
There is no published evidence to suggest that this compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.
Antimicrobial Activity Mechanisms
The potential of new chemical entities to combat infectious diseases is a global health priority. However, the antimicrobial profile of this compound has not been characterized in any available studies.
Antibacterial Action Pathways
No data has been published detailing any antibacterial activity of this compound or its potential mechanisms of action against bacterial pathogens.
Antifungal Research
Similarly, there is no information available in scientific literature regarding any antifungal properties of this compound or investigations into its effects on fungal species.
Preclinical Mechanistic Studies (In Vitro)
In vitro studies form the foundational step in elucidating the biological effects of a novel compound like this compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, are essential for understanding its interactions at a cellular and molecular level.
Cellular Pathway Modulation Assays
Cellular pathway modulation assays are designed to determine how a compound affects specific signaling cascades within a cell. These pathways are complex networks of proteins that govern cellular processes such as growth, differentiation, and death. By exposing specific cell lines to this compound, researchers could utilize techniques like Western blotting or reporter gene assays to observe changes in the phosphorylation status or expression levels of key proteins within pathways of interest. For instance, if this compound were hypothesized to have osteogenic properties, its effect on pathways like the Wnt/β-catenin or BMP signaling pathways would be a primary focus.
Enzyme Inhibition Kinetics and Binding Affinity Determination
To understand if this compound acts by inhibiting specific enzymes, a series of kinetic and binding assays would be necessary. Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. This allows for the determination of the type of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki), which quantifies the compound's potency. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could then be employed to directly measure the binding affinity of this compound to its target enzyme, providing crucial data on the strength and specificity of the interaction.
Preclinical Mechanistic Studies (In Vivo Models)
Following promising in vitro results, the investigation would progress to in vivo models to assess the compound's biological activity within a living organism.
Proof-of-Concept for Biological Activity in Animal Models
Initial in vivo studies would aim to establish a proof-of-concept for the biological activity observed in vitro. This would involve administering this compound to a suitable animal model and observing its physiological effects. The choice of animal model would depend on the hypothesized activity of the compound. For example, if osteogenic activity is suspected, a rodent model of bone growth or repair might be employed. Key endpoints would be measured to determine if the compound elicits the desired biological response in a whole-organism context.
Exploration of Mechanistic Efficacy in Disease Models
Should a proof-of-concept be established, subsequent studies would utilize animal models of specific diseases to explore the mechanistic efficacy of this compound. For instance, in a model of osteoporosis, researchers would investigate whether this compound can not only prevent bone loss but also modulate the underlying cellular and molecular pathways that are dysregulated in the disease state. These studies are critical for validating the therapeutic potential of a compound and for understanding its mechanism of action in a more complex biological system.
At present, no such data for this compound has been published, leaving its biological activities and mechanistic underpinnings as an open area for future scientific inquiry.
Structure Activity Relationship Sar Studies of Preclathridine a Scaffolds
Systematic Exploration of Structural Motifs
The foundational structure of the clathridine family of alkaloids is characterized by a central 2-aminoimidazole or 2-aminoimidazolone ring. mdpi.com Systematic exploration of the structural motifs of Preclathridine A and its analogs has primarily revolved around modifications of this core and its substituents.
Recent research has illuminated the relationship between this compound (13) and its more complex derivative, Clathridine A (3). The synthesis of Clathridine A is achieved through the condensation of this compound with an activated parabanic acid derivative. mdpi.com This conversion highlights the amenability of the this compound scaffold to the addition of further heterocyclic systems, thereby expanding its structural diversity.
Further exploration has led to the synthesis of related compounds such as clathridimine (4), which features an imine function. mdpi.com The development of synthetic routes to these analogs is crucial for generating a library of compounds to probe the SAR of this alkaloid class.
A significant aspect of the structural exploration of these scaffolds is their ability to form metal complexes. Both Clathridine A and clathridimine have been shown to form homodimeric and heterodimeric zinc complexes. mdpi.com The synthesis of (Clathridine A)₂Zn²⁺ (9) and the unstable heterodimeric (Clathridine A–clathridimine)Zn²⁺ (10) demonstrates that the nitrogen-rich core of these molecules provides a favorable environment for metal chelation. mdpi.com The biological evaluation of these zinc complexes has shown that they can possess significant activity, in some cases greater than the parent alkaloids, suggesting that metal complexation is a key strategy in the structural modification of this class of compounds. mdpi.com
The table below summarizes the key structural motifs and their variations within the this compound family.
| Compound Name | Core Structure | Key Substituents/Modifications |
| This compound (13) | 2-aminoimidazole | Precursor to Clathridine A |
| Clathridine A (3) | 2-aminoimidazole | Addition of a parabanic acid derivative |
| Clathridimine (4) | 2-aminoimidazole | Features an imine functionality |
| (Clathridine A)₂Zn²⁺ (9) | Dimeric 2-aminoimidazole | Homodimeric zinc complex |
| (Clathridine A–clathridimine)Zn²⁺ (10) | Dimeric 2-aminoimidazole | Heterodimeric zinc complex |
Identification of Pharmacophoric Elements
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. While dedicated pharmacophore modeling studies for the this compound scaffold are not yet extensively reported in the literature, analysis of the known active compounds allows for the postulation of key pharmacophoric elements.
The essential features likely include:
A Hydrogen Bond Donor/Acceptor System: The 2-aminoimidazole core is rich in nitrogen atoms that can act as both hydrogen bond donors and acceptors. This is a common feature in many biologically active molecules, enabling interaction with protein active sites.
A Metal Chelating Center: The ability of Clathridine A and its analogs to form stable complexes with zinc suggests that this chelation may be a crucial part of their biological activity. The specific geometry of the metal complex could be a key determinant of binding affinity and selectivity.
A Planar Aromatic System: The heterocyclic rings in these molecules are largely planar, which can facilitate stacking interactions with aromatic amino acid residues in a protein binding pocket.
The comparative activity of Clathridine A, clathridimine, and their zinc complexes suggests that the region of the molecule involved in zinc binding is a critical component of the pharmacophore.
Computational Approaches in SAR Analysis
Computational methods are powerful tools for elucidating SAR. To date, specific computational studies on the this compound scaffold are limited in the public domain. However, the application of these techniques holds significant promise for advancing our understanding of this class of compounds.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, once a specific biological target is identified, docking studies could be employed to:
Predict the binding mode of these alkaloids within the active site of the target.
Identify key amino acid residues involved in the binding interaction.
Provide a rational basis for the design of new analogs with improved affinity.
Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complexes over time, providing insights into the dynamic nature of the interaction. While no specific docking studies on this compound have been published, the general methodology is well-established.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. A QSAR study on this compound analogs would involve:
Synthesizing a diverse set of analogs with variations in their physicochemical properties.
Measuring the biological activity of these compounds in a relevant assay.
Calculating a range of molecular descriptors for each analog.
Developing a statistical model that correlates the descriptors with the observed activity.
Such a model could then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. The development of a robust QSAR model for the this compound family is a logical next step in the systematic exploration of its SAR.
Insights into Binding Site Specificity and Affinity Enhancement
Recent studies have provided initial insights into the biological activity of the this compound family. Clathridine A, clathridimine, and the (Clathridine A)₂Zn²⁺ complex have been shown to increase type X collagen transcription and stimulate endochondral ossification, indicating potential applications in bone regeneration. mdpi.comnih.gov This finding suggests that these compounds may interact with a biological target involved in osteogenic pathways. However, the specific protein target has not yet been identified.
The enhanced activity of the zinc complexes compared to the parent alkaloids points towards a mechanism where metal chelation is crucial for high-affinity binding. This could be due to several factors:
The zinc complex may have a more rigid and pre-organized conformation that is optimal for binding to the target.
The zinc ion itself may play a direct role in binding, for example, by coordinating to a specific residue in the protein active site.
The observation that the heterodimeric (Clathridine A–clathridimine)Zn²⁺ complex is unstable suggests that the nature of the ligands significantly influences the stability and, potentially, the biological activity of the resulting metal complexes. mdpi.com
Future work in this area will undoubtedly focus on identifying the specific molecular target(s) of these compounds. This will enable a more detailed understanding of their binding site interactions and provide a clearer path for the rational design of analogs with enhanced affinity and specificity.
Advanced Analytical Methodologies for Preclathridine a Characterization
High-Resolution Mass Spectrometry for Metabolomic Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel natural products like Preclathridine A. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, affording a highly accurate mass measurement. chromatographyonline.combioanalysis-zone.com This precision is crucial for determining the elemental composition of a molecule, a fundamental first step in structure elucidation.
For 2-aminoimidazole alkaloids, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed. In the analysis of related compounds, HR-ESI-MS has been used to establish the molecular formula with high confidence. For instance, in the study of terrazoanthines, a family of 2-aminoimidazole alkaloids, (+)-HRESIMS analysis provided a major ion peak at m/z 407.2187, which was consistent with the molecular formula C₂₂H₂₇N₆O₂ with a mass accuracy of -0.7 ppm. acs.org Similarly, for naamidine J, another related alkaloid, HR-ESI-MS showed a pseudo-molecular-ion peak at m/z 478.2091, establishing its molecular formula as C₂₅H₂₈N₅O₅. mdpi.com This level of accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comuni-rostock.de
Furthermore, HRMS, particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS/MS), is a cornerstone of metabolomic profiling of marine sponges. researchgate.netmdpi.com This approach allows for the rapid screening and identification (dereplication) of known compounds in a complex extract, while simultaneously highlighting potentially new metabolites. mdpi.comresearchgate.net In the context of sponges like those from the Clathria genus, UHPLC-HRMS/MS analysis of the total organic extract can generate a detailed chemical inventory, mapping the distribution of this compound and its analogues within the organism. nih.gov
Table 1: Illustrative HRMS Data for 2-Aminoimidazole Alkaloids
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| Terrazoanthine A | C₂₂H₂₇N₆O₂ | 407.2190 | 407.2187 | acs.org |
| Naamidine J | C₂₅H₂₈N₅O₅ | 478.2085 | 478.2091 | mdpi.com |
| Phorbatopsin D | C₁₁H₁₃N₃O₃ | 236.1030 | 236.1029 | nih.gov |
Advanced Nuclear Magnetic Resonance Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
For a molecule with the structural intricacy of this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial but often insufficient data due to signal overlap. Two-dimensional (2D) NMR experiments are therefore essential for unambiguously assembling the molecular structure. mdpi.com Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a spin system. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their respective carbons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons. mdpi.com
The structures of numerous related 2-aminoimidazole alkaloids have been pieced together using this suite of experiments. mdpi.comnih.gov By analyzing the HMBC correlations, researchers can connect the substituted imidazole (B134444) ring to the benzylic fragments that characterize the Leucetta family of alkaloids.
For even more complex or larger molecules where 2D spectra still suffer from resonance overlap, three-dimensional (3D) NMR techniques can be employed. ethz.chsaromics.com Experiments like HNCO, HN(CA)CO, and HNCACB are standards in protein NMR but can be adapted for complex small molecules, especially those enriched with ¹³C and ¹⁵N isotopes. A 3D NMR experiment spreads the correlated signals into a third dimension, significantly enhancing spectral resolution and allowing for the clearer identification of through-bond or through-space correlations. ethz.ch
While solution-state NMR reveals the structure of a molecule as it tumbles freely in a solvent, Solid-State NMR (SSNMR) provides invaluable information about the molecular conformation and packing in the solid, crystalline state. mdpi.comrsc.org This is particularly relevant for understanding intermolecular interactions and the preferred three-dimensional shape of a molecule without the influence of a solvent. mdpi.com
In SSNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Furthermore, advanced SSNMR experiments can measure internuclear distances and torsion angles. mdpi.com For example, Rotational-Echo Double-Resonance (REDOR) is a powerful technique for measuring specific internuclear distances (e.g., ¹³C-¹⁵N), which can define the conformation of a bound ligand or the secondary structure of a peptide. mdpi.com While a specific SSNMR study on this compound has not been reported, the methodology has been successfully applied to the conformational analysis of other alkaloids and complex natural products, demonstrating its potential to define the precise 3D structure of this compound in its solid form. mdpi.comacs.org
X-ray Crystallography for Absolute Stereochemistry Determination
The unambiguous determination of a molecule's absolute stereochemistry is a final, critical step in its characterization. X-ray crystallography is the gold standard for this purpose. youtube.comwikipedia.orglibretexts.org This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise position of every atom in the crystal lattice can be determined, revealing its absolute configuration. wikipedia.org
The successful application of X-ray crystallography is entirely dependent on the ability to grow a suitable single crystal, which can be a significant challenge for many marine natural products. libretexts.org While the literature does not currently contain a published X-ray crystal structure for this compound itself, the technique has been used to confirm the structure and stereochemistry of synthetic analogues of other marine alkaloids. acs.org
In the absence of a crystal structure, the absolute configuration of chiral centers can be addressed by other means. These include derivatization with a chiral reagent, such as in the Mosher's method, followed by NMR analysis to determine the configuration. usm.edu Another powerful approach involves the comparison of experimental electronic circular dichroism (ECD) spectra with spectra predicted by time-dependent density functional theory (TDDFT) calculations for different possible stereoisomers. This chiroptical method has been successfully used to assign the absolute configuration of other novel 2-aminoimidazole alkaloids. acs.org
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of this compound within its complex natural matrix. actascientific.comnih.govijarnd.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful of these techniques for natural product analysis. creative-proteomics.comeag.comnih.gov It combines the potent separation capabilities of HPLC or UHPLC with the specificity and sensitivity of tandem mass spectrometry. eag.comwikipedia.org In an LC-MS/MS experiment, the mass spectrometer isolates the molecular ion of an eluting compound (e.g., this compound), fragments it, and then analyzes the resulting fragment ions. This fragmentation pattern is highly specific to the molecule's structure and can be used as a "fingerprint" for its identification and quantification, even at trace levels in a crude extract. This method is invaluable for metabolomic studies, quality control of extracts, and dereplication, where it helps to quickly identify known compounds and avoid their re-isolation. nih.govwikipedia.org
Other relevant hyphenated techniques include:
LC-DAD (Diode Array Detector): Provides UV-Vis spectra for all eluting peaks, which can help in classifying compounds (e.g., the characteristic UV absorbance of the imidazole chromophore).
LC-NMR: Involves directly coupling an LC system to an NMR spectrometer. While less sensitive than LC-MS, it can provide complete structural information on separated compounds without the need for offline isolation, either in a continuous-flow or stopped-flow mode. ijarnd.com
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile alkaloids like this compound, derivatization would be required to increase their volatility before GC-MS analysis.
The integrated use of these hyphenated techniques provides a holistic view of the chemical profile of the source organism, enabling the targeted isolation of novel compounds like this compound and the comprehensive characterization of the extract. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Terrazoanthine A |
| Naamidine J |
| Phorbatopsin D |
| Calcaridine C |
| Thymidine |
| Ernstine A |
| Phorbatopsin E |
| Naamine H |
| Naamine I |
| Naamidine K |
| Benzamide |
Future Research Directions and Theoretical Applications
Exploration of Undiscovered Biological Activities
The 2-aminoimidazole core is a well-established pharmacophore found in numerous marine alkaloids that exhibit a wide array of biological effects. acs.orgresearchgate.net Many related compounds from the Leucetta and Clathrina sponges have demonstrated activities including cytotoxicity, antimicrobial effects, and enzyme inhibition. acs.orgresearchgate.net However, the broad-scale pharmacological evaluation of many of these alkaloids, including Preclathridine A, has not been comprehensively addressed. researchgate.net Future research should prioritize systematic screening to uncover novel biological functions.
Potential areas for investigation include:
Antimicrobial and Antibiofilm Activity: The pyrrole-2-aminoimidazole framework is known for its antibacterial and antibiofilm properties. nih.gov Future studies could assess this compound against a wide panel of pathogenic bacteria and fungi, including drug-resistant strains. Investigating its ability to disrupt biofilm formation, a key factor in chronic infections, represents a promising avenue. researchgate.netingentaconnect.com
Enzyme Inhibition: Structurally similar marine alkaloids have been identified as potent inhibitors of various enzymes. acs.org These include human β-secretase (BACE1), which is relevant to Alzheimer's disease, and nitric oxide synthase. acs.orgresearchgate.net A targeted screening of this compound against a panel of clinically relevant enzymes could reveal novel therapeutic targets.
Cytotoxicity and Anticancer Potential: Many imidazole (B134444) alkaloids isolated from marine sponges have shown cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net For instance, related compounds like naamidine H have demonstrated cytotoxicity against HeLa cells. acs.org A comprehensive evaluation of this compound's activity against a panel of human cancer cell lines (e.g., MCF-7, A549, K562) is a logical and critical next step to determine its potential as an anticancer scaffold. mdpi.comnih.gov
Anti-inflammatory and Neuromodulatory Effects: Some Leucetta alkaloids have been linked to leukotriene B4 receptor antagonism, suggesting anti-inflammatory potential. acs.orgmdpi.com Furthermore, synthetic analogs have led to kinase inhibitors with potential applications in neurodegenerative diseases like Alzheimer's. mdpi.com These precedents justify the investigation of this compound for similar activities.
A summary of established activities for the broader 2-aminoimidazole alkaloid class, suggesting potential avenues for this compound, is presented below.
| Biological Activity Class | Specific Examples in Related Alkaloids | Potential Application for this compound |
| Antimicrobial | Inhibition of E. coli, S. aureus, and C. albicans by clathridimine and oroidin. ingentaconnect.commdpi.com | Development of new antibiotics or antifungals. |
| Anticancer | Cytotoxicity against HeLa, MCF-7, and K562 cell lines by naamidines and calcaridines. mdpi.comresearchgate.net | Scaffold for novel anticancer agents. |
| Enzyme Inhibition | Inhibition of human β-secretase (BACE1) and nitric oxide synthase. acs.orgresearchgate.net | Leads for treating neurodegenerative or inflammatory diseases. |
| Antifouling/Antibiofilm | Inhibition of biofilm formation by synthetic 2-aminoimidazole derivatives. researchgate.net | Development of agents to combat chronic infections or marine biofouling. |
Development of Novel Synthetic Strategies for Scalable Production
The scarcity of this compound from natural sources necessitates the development of efficient and scalable total synthesis methods to enable thorough biological evaluation. mdpi.com Traditional isolation from marine sponges often yields minute quantities, making large-scale studies impractical. nih.gov Several total syntheses of this compound have been reported, providing a foundation for future optimization.
Key approaches have included:
Functionalization of a Pre-formed Imidazole Ring: This strategy involves using a polyhaloimidazole starting material, followed by sequential and site-specific functionalization to introduce the necessary side chains. researchgate.net
Palladium-Catalyzed Alkyne Carboamination: A more recent approach constructs the 2-aminoimidazole ring via a Pd-catalyzed reaction of N-propargyl guanidines and aryl triflates, which advantageously allows for the synthesis of several derivatives from a single intermediate. acs.orgnih.gov
Future research should focus on refining these methods to improve yield, reduce the number of steps, and enhance scalability. The development of chemoenzymatic strategies, which use enzymes for specific transformations, could offer a greener and more efficient alternative to traditional organic synthesis, which often relies on precious metal catalysts and extensive protective group chemistry.
A comparative overview of existing synthetic strategies highlights the need for more efficient routes.
| Synthetic Strategy | Key Reaction | Number of Steps (Overall) | Reported Overall Yield | Key Advantage |
| Lovely et al. (2009) | Halogen-metal exchange on diiodoimidazole. researchgate.net | Approx. 4-5 steps | Not explicitly stated | Operationally simple. |
| Looper et al. (2011) | Pd-catalyzed alkyne carboamination. acs.orgnih.gov | 6 steps | 40-48% | Allows late-stage derivatization from a common intermediate. acs.org |
| Al-Mourabit et al. (2024) | Lithiation, azidation, and condensation. researchgate.net | Multiple steps | 30% (for final condensation step) | Confirms structure via synthesis. |
The goal is to develop a synthetic pathway that is not only high-yielding but also amenable to flow chemistry or other large-scale production techniques, thereby providing a reliable supply of this compound for advanced preclinical research.
Integration of Omics Technologies in Mechanistic Research
Understanding the mechanism of action is crucial for developing a natural product into a therapeutic lead. Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, unbiased approaches to elucidate how compounds like this compound interact with biological systems at a molecular level. researchgate.net While these technologies have not yet been specifically applied to this compound, their use in the broader field of marine natural product research provides a clear blueprint for future studies.
Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells treated with this compound, researchers can identify entire pathways that are perturbed by the compound. This can reveal its molecular targets and downstream effects. Furthermore, genomic sequencing of the source sponge (Leucetta chagosensis) and its associated microbes could uncover the biosynthetic gene clusters responsible for producing this compound.
Proteomics: This technology identifies changes in the abundance or post-translational modification of proteins in response to treatment with this compound. This can directly help in identifying protein targets or key proteins involved in the compound's mechanism of action.
Metabolomics: Analyzing the global changes in small-molecule metabolites following treatment can provide a functional readout of cellular state, revealing which metabolic pathways are affected by this compound.
The integration of these multi-omics datasets would provide a holistic view of the compound's biological impact, accelerating the identification of its mechanism and potentially revealing unexpected off-target effects or polypharmacological properties.
Theoretical Frameworks for Therapeutic Potential Beyond Clinical Evaluation
Beyond direct laboratory testing, theoretical and computational approaches can significantly guide the development of this compound as a therapeutic lead. These in silico methods can predict activities, optimize structures, and build a strong theoretical case for its potential before extensive and costly experimental evaluation.
Structure-Activity Relationship (SAR) Studies: The development of scalable synthetic routes (as discussed in 9.2) is the first step toward creating a library of this compound analogs. mdpi.com By systematically modifying different parts of the molecule (e.g., the piperonyl group or substitutions on the imidazole ring) and testing the biological activity of each analog, a robust SAR can be established. This framework is essential for identifying the key structural features required for activity and for designing more potent and selective compounds.
Computational Modeling and Molecular Docking: If a protein target for this compound is identified (as per 9.1 and 9.3), molecular docking simulations can be used to predict how the compound binds to its target at an atomic level. This information can explain the basis of its activity and guide the rational design of improved derivatives with enhanced binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to correlate variations in the chemical structure of compounds with their biological activities. By building a QSAR model for a series of this compound analogs, it becomes possible to predict the activity of novel, unsynthesized structures, thereby prioritizing the most promising candidates for synthesis and testing.
These theoretical frameworks provide a powerful, resource-efficient strategy to explore the vast chemical space around the this compound scaffold, maximizing the potential for discovering a derivative with genuine therapeutic value.
Q & A
What experimental methods are critical for validating the structural identity of Preclathridine A in synthetic studies?
Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC/HSQC) is essential for resolving stereochemical ambiguities, while high-resolution mass spectrometry (HRMS) confirms molecular composition. X-ray crystallography provides definitive proof of the 3D arrangement, particularly for complex cyclic or bridged structures . For reproducibility, authors must report solvent systems, temperature conditions, and calibration standards, adhering to NIH preclinical reporting guidelines .
How can researchers optimize synthetic routes for this compound while addressing low-yield intermediates?
Basic Research Question
Methodological optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂/Ruphos) are critical for domino reactions, as seen in the aminoarylation of propargylguanidines .
- Reaction condition tuning : Orthogonal testing of temperature, solvent polarity, and stoichiometry using Design of Experiments (DoE) frameworks.
- Intermediate characterization : Low-yield intermediates should be isolated via preparative HPLC or column chromatography and analyzed via NMR/IR to identify bottlenecks .
What advanced techniques resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variability) often stem from assay design or cellular model differences. To address this:
- Dose-response standardization : Use the NIH Preclinical Checklist to ensure consistent dosing intervals and endpoint measurements .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to distinguish on-target effects from cell-line-specific artifacts.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds, as recommended in analytical chemistry reporting standards .
How can computational chemistry elucidate this compound’s catalytic mechanisms in domino reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations and molecular dynamics simulations are pivotal for studying reaction pathways. For example:
- Transition-state analysis : Identify key intermediates (e.g., Pd-π-allyl complexes) in aminoarylation steps, as proposed in Wolfe’s mechanistic studies .
- Solvent effects : Use COSMO-RS models to simulate solvent interactions impacting reaction kinetics.
- Validation : Correlate computed activation energies with experimental Arrhenius plots to confirm mechanistic hypotheses .
What strategies mitigate challenges in reproducing this compound’s total synthesis across laboratories?
Advanced Research Question
Reproducibility issues often arise from unrecorded "tacit knowledge" in protocols. Solutions include:
- Step-by-step documentation : Adhere to Beilstein Journal guidelines, specifying reagent purity (e.g., ≥99% by HPLC), inert atmosphere conditions, and stirring rates .
- Batch variability analysis : Use LC-MS to trace impurities in starting materials and quantify their impact on yield.
- Collaborative validation : Share synthetic intermediates via open-access repositories (e.g., Zenodo) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
